molecular formula C20H16F3N5O2S B4351312 1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4351312
M. Wt: 447.4 g/mol
InChI Key: QPHFRJBGKCLWMM-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a mercapto group, a methyl-pyrazolyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Addition of the Mercapto Group: This step often involves nucleophilic substitution reactions using thiol-containing reagents.

    Incorporation of the Methyl-Pyrazolyl Group: This can be done through condensation reactions with pyrazole derivatives.

    Attachment of the Trifluoromethyl Group: This step usually involves the use of trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[2,3-d]pyrimidine core can undergo reduction to form dihydropyrimidines.

    Substitution: The ethoxyphenyl group can participate in nucleophilic or electrophilic substitution reactions.

    Condensation: The methyl-pyrazolyl group can undergo condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

    Condensation Reagents: Aldehydes, ketones, acid catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, substituted phenyl derivatives, and various condensation products.

Scientific Research Applications

1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The mercapto group may form covalent bonds with thiol-containing proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-ethoxyphenyl)-2-mercapto-7-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
  • **1-(2-ethoxyphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-3-yl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
  • **1-(2-ethoxyphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The unique combination of functional groups in 1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the mercapto group allows for covalent interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-7-(1-methylpyrazol-4-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2S/c1-3-30-15-7-5-4-6-14(15)28-17-16(18(29)26-19(28)31)12(20(21,22)23)8-13(25-17)11-9-24-27(2)10-11/h4-10H,3H2,1-2H3,(H,26,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHFRJBGKCLWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CN(N=C4)C)C(F)(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
1-(2-ethoxyphenyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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